2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide
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Overview
Description
2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C15H14ClN5O3S and its molecular weight is 379.82. The purity is usually 95%.
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Comparison with Similar Compounds
N-(5-chloro-2-methoxyphenyl)-2-{[4-amino-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide.
2-{[4-amino-5-(3-pyridyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide.
Biological Activity
The compound 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of functional groups, including a triazole and furan ring, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties, as well as its mechanisms of action.
Chemical Structure and Properties
Molecular Formula: C16H16ClN5O2S
Molecular Weight: 377.8 g/mol
IUPAC Name: this compound
The structural characteristics of this compound contribute significantly to its biological activity. The presence of the triazole ring allows for interactions with metal ions and enzymes, while the furan ring enhances binding affinity to biological targets.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. In a study evaluating various triazole derivatives, it was found that these compounds showed activity against common pathogens such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 20 to 40 µM .
Antifungal Activity
The antifungal potential of this compound has also been explored. Similar triazole derivatives have shown effectiveness against various fungal strains, making them candidates for further development in antifungal therapies. The mechanism often involves inhibiting ergosterol synthesis in fungal cell membranes .
Anticancer Activity
Recent studies have highlighted the anticancer properties of triazole-containing compounds. For instance, screening libraries of compounds for cytotoxicity against cancer cell lines has identified several candidates with promising activity against breast cancer cells (MCF7). The cytotoxicity results suggested that the compound could induce apoptosis in cancer cells through various pathways .
The proposed mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition: The triazole moiety can chelate metal ions crucial for enzyme function, leading to inhibition of key metabolic pathways in bacteria and fungi.
- Disruption of Cell Membrane Integrity: The furan ring may interact with lipid membranes, compromising their integrity and leading to cell death.
- Induction of Apoptosis: In cancer cells, the compound may trigger apoptotic pathways through the activation of caspases or other signaling molecules involved in programmed cell death.
Case Studies
Several studies have documented the efficacy of related compounds:
- A study reported that a series of triazole derivatives exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The most active compounds had structures similar to the target compound discussed here .
- Another research effort focused on synthesizing and evaluating new triazole derivatives for their anticancer activity against various human cancer cell lines. Results indicated significant cytotoxic effects correlated with structural modifications akin to those in our target compound .
Properties
IUPAC Name |
2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5O3S/c1-23-11-5-4-9(16)7-10(11)18-13(22)8-25-15-20-19-14(21(15)17)12-3-2-6-24-12/h2-7H,8,17H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXFEHVGYNDPDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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